4-Bromo-2-isocyanatobenzonitrile
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Overview
Description
4-Bromo-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3BrN2O It is a derivative of benzonitrile, featuring both bromine and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isocyanatobenzonitrile typically involves the bromination of 2-isocyanatobenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Addition Reactions: Alcohols or amines are used in the presence of a catalyst or under heating to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Addition Reactions: Products include urethanes or ureas, depending on the reactants used.
Scientific Research Applications
4-Bromo-2-isocyanatobenzonitrile finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isocyanatobenzonitrile is primarily based on its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which is useful in cross-linking reactions and polymer formation.
Bromine Atom:
Comparison with Similar Compounds
4-Cyanophenyl isocyanate: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-isocyanatobenzonitrile: Similar but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-isocyanatobenzonitrile is unique due to the presence of both bromine and isocyanate groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality makes it a versatile reagent in organic synthesis and material science.
Properties
Molecular Formula |
C8H3BrN2O |
---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
4-bromo-2-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-7-2-1-6(4-10)8(3-7)11-5-12/h1-3H |
InChI Key |
QSCJUOJHQRZWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=O)C#N |
Origin of Product |
United States |
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